4-Fluorocyclohexan-1-amine
Overview
Description
4-Fluorocyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a fluorine atom at the fourth position and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorocyclohexan-1-amine typically involves the following steps:
Fluorination of Cyclohexanone: Cyclohexanone is first fluorinated to produce 4-Fluorocyclohexanone. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Reductive Amination: The 4-Fluorocyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
4-Fluorocyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying the interactions of fluorinated amines with biological systems.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Cyclohexan-1-amine: Lacks the fluorine substitution, resulting in different chemical and biological properties.
4-Chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
4-Bromocyclohexan-1-amine: Contains a bromine atom, which affects its chemical behavior compared to the fluorinated analogue.
Uniqueness
4-Fluorocyclohexan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-fluorocyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTWEUCMRHPAAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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